molecular formula C10H21NO2 B13515759 Methyl heptylglycinate

Methyl heptylglycinate

Cat. No.: B13515759
M. Wt: 187.28 g/mol
InChI Key: PACJTEBUEVKJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No direct information about "Methyl heptylglycinate" exists in the provided evidence. The compound name implies a glycine derivative esterified with a heptyl group and methyl group. However, the evidence focuses on unrelated methyl esters (e.g., diterpene methyl esters, fatty acid methyl esters). For accuracy, this article assumes the query refers to methyl shikimate () or general methyl esters () due to structural similarities.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-(heptylamino)acetate

InChI

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-11-9-10(12)13-2/h11H,3-9H2,1-2H3

InChI Key

PACJTEBUEVKJRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(=O)OC

Origin of Product

United States

Preparation Methods

  • There are several synthetic routes to prepare methyl heptylglycinate:
    • One method involves reacting glycine with methanol in the presence of concentrated sulfuric acid. The reaction temperature is controlled around 80-85°C. The resulting methyl glycinate hydrochloride can then be crystallized and isolated.
    • Another approach uses dry hydrogen chloride gas in anhydrous ethanol. Glycine is added to the solution, and the esterification reaction occurs. The product is then cooled, crystallized, and filtered to obtain methyl glycinate hydrochloride.
  • Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
  • Chemical Reactions Analysis

    • Methyl heptylglycinate can undergo various reactions:
      • Ester hydrolysis: It can be hydrolyzed back to glycine and methanol.
      • Acid-base reactions: It forms salts with acids, such as methyl glycinate hydrochloride.
      • Other reactions: Oxidation, reduction, and substitution reactions are possible, but specific examples would depend on the reaction conditions.
    • Common reagents include acids, bases, and oxidizing or reducing agents. The major products depend on the specific reaction type.
  • Scientific Research Applications

    • Methyl heptylglycinate has diverse applications:

        Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.

        Pharmaceutical Industry: Used in the preparation of drugs and pharmaceutical intermediates.

        Insecticides: It plays a role in the production of insecticides and acaricides.

  • Mechanism of Action

    • The exact mechanism by which methyl heptylglycinate exerts its effects depends on its specific application.
    • In pharmaceutical research, it may interact with molecular targets or pathways related to specific diseases or conditions. Further studies are needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The evidence highlights methyl esters of diterpenes, fatty acids, and shikimic acid. Key comparisons based on spectral and chromatographic data are outlined below:

    Table 1: Key Properties of Methyl Esters in Evidence

    Compound Name Spectral/Chromatographic Data Source
    Methyl shikimate 1H/13C NMR, FTIR, HPLC (Retention time: Peak A)
    Sandaracopimaric acid methyl ester GC-MS (Retention behavior, mass fragmentation)
    Torulosic acid methyl ester GC-MS (Distinctive labdane diterpene profile)
    Fatty acid methyl esters (e.g., palmitic acid methyl ester) GC-MS (% composition in AGEE extract)

    Key Findings:

    • Structural Differentiation :
      • Methyl shikimate () is characterized by a cyclic ester structure derived from shikimic acid, with distinct NMR and HPLC profiles.
      • Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit longer retention times in GC due to higher molecular weight and hydrophobicity .
    • Functional Group Analysis :
      • FTIR of methyl shikimate shows ester carbonyl (C=O) stretching at ~1700 cm⁻¹, aligning with other methyl esters .
      • Labdane-type diterpene esters (e.g., torulosic acid methyl ester) display additional hydroxyl or ketone groups in mass spectra .

    Limitations:

    • No data on the biological activity, solubility, or industrial applications of "Methyl heptylglycinate" are available in the evidence.
    • The GC-MS and NMR methodologies described for analogous compounds (–5) could theoretically apply to characterize this compound, but experimental validation is absent.

    Critical Notes

    • Verify if the intended compound is methyl shikimate or a glycine-derived ester (e.g., methyl glycinate with heptyl substitution).
    • Evidence Gaps : The provided materials focus on plant-derived methyl esters (diterpenes, fatty acids) and industrial chemicals (hexamethylene diisocyanate), which are structurally unrelated to glycinate esters.
    • Methodological Relevance : Techniques like GC-MS () and HPLC () are transferable for comparative studies but require compound-specific validation.

    Q & A

    Q. How can researchers optimize this compound’s bioavailability in vivo without altering its core structure?

    • Methodological Answer :
    • Use prodrug strategies (e.g., ester prodrugs) to enhance permeability.
    • Validate via pharmacokinetic studies (Cmax, AUC) in rodent models.
    • Apply QSAR models to predict absorption without structural modifications .

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